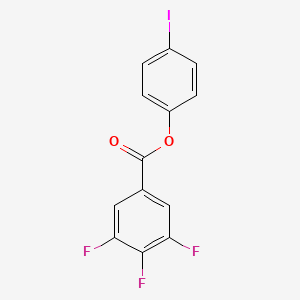
4-Iodophenyl 3,4,5-trifluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenyl 3,4,5-trifluorobenzoate is an organic compound with the molecular formula C13H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 3,4,5-trifluorobenzoate typically involves the esterification of 4-iodophenol with 3,4,5-trifluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodophenyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents such as phenylboronic acid are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds where the phenyl ring is coupled with another aromatic ring.
Aplicaciones Científicas De Investigación
4-Iodophenyl 3,4,5-trifluorobenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Iodophenyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trifluorobenzoic Acid: A similar compound with three fluorine atoms on the benzene ring but without the iodine substituent.
4-Iodophenol: A compound with an iodine atom on the phenyl ring but without the trifluorobenzoate ester group.
Uniqueness
4-Iodophenyl 3,4,5-trifluorobenzoate is unique due to the presence of both iodine and trifluorobenzoate groups, which confer distinct chemical properties such as high reactivity in substitution and coupling reactions. Its structure allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H6F3IO2 |
|---|---|
Peso molecular |
378.08 g/mol |
Nombre IUPAC |
(4-iodophenyl) 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C13H6F3IO2/c14-10-5-7(6-11(15)12(10)16)13(18)19-9-3-1-8(17)2-4-9/h1-6H |
Clave InChI |
FFSPMKHPLGWJGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C(=C2)F)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


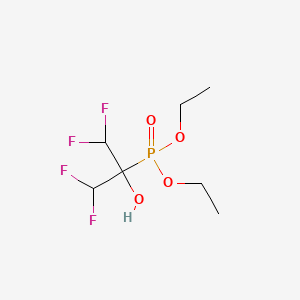
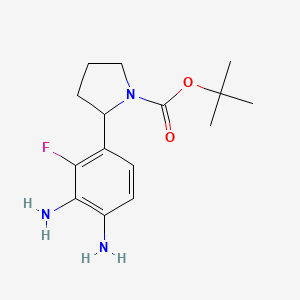
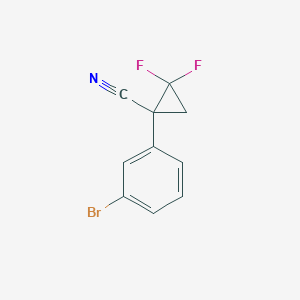
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
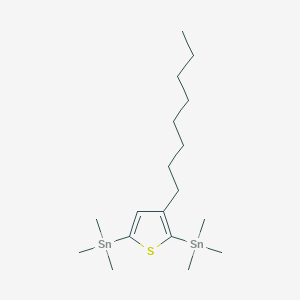
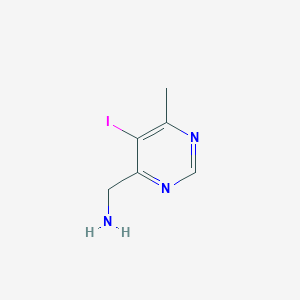
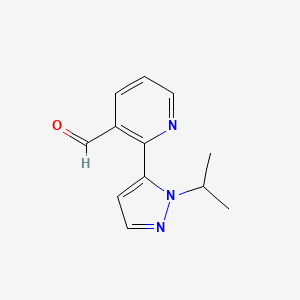
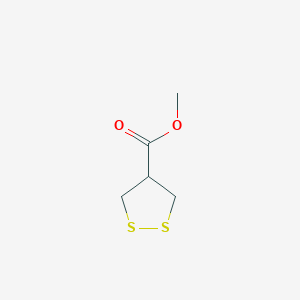
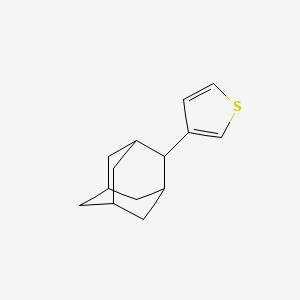
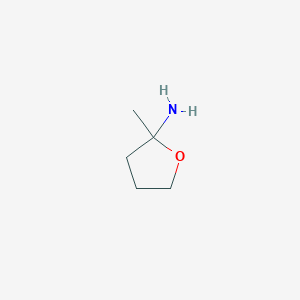
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
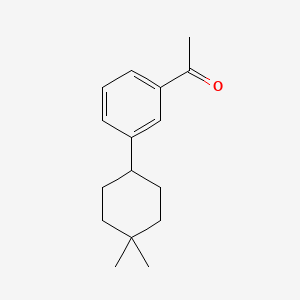
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
